molecular formula C13H15N3O B1487926 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 1368995-70-3

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No. B1487926
CAS RN: 1368995-70-3
M. Wt: 229.28 g/mol
InChI Key: ABHJMJBLNAYNAZ-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine, also known as 6-EPMPA, is an organosulfur compound that is widely used in scientific research. It is a useful tool for studying a variety of biochemical and physiological processes, and has been used in a range of laboratory experiments.

Scientific Research Applications

Intermolecular Interaction Studies

This compound can be used to study intermolecular interactions within crystalline structures. By analyzing the interaction energies, energy frameworks, electrostatic potential maps, and fingerprint analysis, researchers can gain insights into the molecular arrangement in solids . Such studies are crucial for understanding the physical properties of materials and can lead to the development of new materials with desired characteristics.

Synthesis of β-Lactam Antibiotics

The ethoxyphenyl group in compounds like 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine can be utilized in the synthesis of β-lactam antibiotics through ketene-imine cycloadditions (Staudinger reaction) . These antibiotics play a significant role in healthcare due to their effectiveness against a range of bacterial infections.

Development of Schiff Base Metal Complexes

Schiff base metal complexes, which can be derived from compounds such as 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine , have diverse applications. They are particularly noted for their pharmacological activities, including antibacterial, antifungal, antituberculosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer properties . The design of these complexes is a growing field in medicinal chemistry.

Medicinal Chemistry

Heterocyclic compounds like 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine are essential in medicinal chemistry. They serve as the backbone for creating a wide array of pharmaceuticals used to treat various diseases. Their versatility allows for the development of new drugs with improved efficacy and safety profiles .

Industrial Applications

Beyond medicinal applications, heterocyclic compounds are also used in industries for the production of dyestuffs, sanitizers, corrosion inhibitors, antioxidants, and in copolymer synthesis . These applications demonstrate the compound’s utility in a broad range of commercial products.

Anti-HIV Research

Compounds structurally related to 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine have been synthesized and screened for anti-HIV activity. They show promise in inhibiting the replication of HIV-1 and HIV-2 strains in acutely infected cells, which is a significant step forward in the fight against HIV/AIDS .

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHJMJBLNAYNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.